2-Tert-butyl-2,4,4-trimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-2,4,4-trimethylpentanoic acid is an organic compound with the molecular formula C12H24O2 It is a carboxylic acid characterized by the presence of a tert-butyl group and three methyl groups attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-2,4,4-trimethylpentanoic acid typically involves the alkylation of a suitable precursor with tert-butyl groups. One common method is the reaction of 2,4,4-trimethylpentanoic acid with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-2,4,4-trimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The tert-butyl and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Tert-butyl-2,4,4-trimethylpentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-2,4,4-trimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their structure and function. Additionally, the tert-butyl and methyl groups can affect the compound’s hydrophobicity and steric properties, modulating its interactions with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentanoic acid: Lacks the tert-butyl group, resulting in different chemical and physical properties.
2-Tert-butyl-4-methylpentanoic acid: Similar structure but with fewer methyl groups, affecting its reactivity and applications.
Uniqueness
2-Tert-butyl-2,4,4-trimethylpentanoic acid is unique due to the presence of both tert-butyl and multiple methyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
5340-83-0 |
---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-tert-butyl-2,4,4-trimethylpentanoic acid |
InChI |
InChI=1S/C12H24O2/c1-10(2,3)8-12(7,9(13)14)11(4,5)6/h8H2,1-7H3,(H,13,14) |
InChI Key |
CRLCLCBFULTTTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C(=O)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.